2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile
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Overview
Description
2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic organic compound featuring a thiazole ring substituted with a 3,4-difluorophenyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with α-bromoacetophenone to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazoles depending on the reagents used.
Scientific Research Applications
2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances its binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile
- 2-[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile
- 2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Uniqueness
2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its electronic properties and reactivity. This positioning can enhance its binding affinity and specificity towards certain biological targets compared to other similar compounds .
Biological Activity
2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a synthetic compound that belongs to the thiazole family. Thiazole derivatives have been widely studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C11H8F2N2S
- Molecular Weight: 236.26 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antibacterial Activity: Similar thiazole derivatives have demonstrated antibacterial properties by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. The specific mechanism for this compound remains to be fully elucidated but may involve interference with essential bacterial enzymes or pathways.
- Anticancer Potential: Research indicates that thiazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators . The 3,4-difluorophenyl group may enhance the compound's lipophilicity, facilitating better cell membrane penetration.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound and related compounds:
Case Studies
-
Anticancer Activity in Breast Cancer Cells:
A study evaluated the antiproliferative effects of thiazole derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition and apoptosis induction through mitochondrial pathways . -
Antibacterial Screening:
In vitro studies demonstrated that thiazole derivatives possess substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of nucleic acid synthesis and cell wall integrity.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption: The lipophilic nature due to fluorine substitution may enhance absorption through biological membranes.
- Distribution: It is likely to distribute widely in tissues due to its moderate molecular weight and lipophilicity.
- Metabolism: Further studies are needed to elucidate metabolic pathways; however, similar compounds often undergo phase I and phase II metabolic reactions.
Properties
IUPAC Name |
2-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2S/c12-8-2-1-7(5-9(8)13)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQWSDBGDRZBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)CC#N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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